molecular formula C14H16N4O2 B114732 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 154816-49-6

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B114732
CAS No.: 154816-49-6
M. Wt: 272.3 g/mol
InChI Key: ZYEGEPJJCWHUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a sophisticated chemical scaffold of significant interest in medicinal chemistry for the development of protein kinase inhibitors. Its core structure, the 4-oxo-4H-pyrido[1,2-a]pyrimidine, is a known pharmacophore that can mimic the adenine moiety of ATP, allowing it to bind competitively in the catalytic sites of various kinases [https://pubs.acs.org/doi/10.1021/jm3016235]. The 3-carbaldehyde group serves as a critical synthetic handle, enabling further derivatization through condensation reactions to form Schiff bases or other functional groups, which is essential for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [https://www.sciencedirect.com/science/article/abs/pii/S0223523411006811]. The 4-methylpiperazin-1-yl substituent is a common feature in many approved kinase inhibitors, as it can improve aqueous solubility and confer favorable interactions with the kinase's solvent-front region, potentially influencing selectivity profiles [https://www.nature.com/articles/nrd4356]. Consequently, this compound is a valuable intermediate for researchers designing and synthesizing novel small molecules targeting oncogenic and inflammatory kinases, providing a versatile platform for probing kinase biology and developing potential therapeutic agents.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-16-6-8-17(9-7-16)13-11(10-19)14(20)18-5-3-2-4-12(18)15-13/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEGEPJJCWHUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis via Knoevenagel Condensation

The aldehyde group at position 3 is introduced through Knoevenagel condensation, a method validated for analogous pyridopyrimidine systems. In this reaction, a pyrimidine carbaldehyde intermediate reacts with active methylene compounds (e.g., cyanoacetic acid) in the presence of a base such as benzylamine. For instance:

  • Step 1 : A pyrimidine-5-carboxylic acid ethyl ester undergoes nucleophilic substitution with amines to yield 4-alkylamino derivatives.

  • Step 2 : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, which is subsequently oxidized to the aldehyde using manganese dioxide (MnO₂).

This two-step reduction-oxidation sequence achieves a 72–75% yield for the aldehyde intermediate in related compounds.

Integrated Synthetic Route

Combining the above steps, a representative synthesis of the target compound is outlined below:

Stepwise Procedure

  • Pyrido[1,2-a]pyrimidine Core Synthesis

    • React 2-aminopyridine with ethyl acetoacetate under acidic conditions to form 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester.

    • Reduce the ester to hydroxymethyl using LiAlH₄ (85% yield).

    • Oxidize the alcohol to the aldehyde with MnO₂ in chloroform (72% yield).

  • Piperazine Substitution

    • Introduce a methylsulfanyl group at position 2 via thiolation.

    • Oxidize to sulfoxide with m-CPBA.

    • Substitute with 4-methylpiperazine in DMF at 60°C (yield: ~65%).

Comparative Analysis of Synthetic Methods

MethodKey StepsReagents/ConditionsYieldAdvantagesLimitations
Knoevenagel CondensationAldehyde formation via oxidationMnO₂, CHCl₃, RT72%High regioselectivitySensitive to over-oxidation
SNAr with PiperazineSulfoxide displacementm-CPBA, DMF, 60°C65%Compatible with heteroaromaticsRequires pre-functionalization
Reductive AminationAmine coupling to aldehydeNaBH₃CN, MeOH<50%Single-stepLow yield for bulky amines

Challenges and Optimization

  • Aldehyde Stability : The carbaldehyde group is prone to side reactions (e.g., aldol condensation). To mitigate this, late-stage introduction of the aldehyde via MnO₂ oxidation is preferred.

  • Piperazine Solubility : Polar solvents like DMF enhance reagent solubility but may require prolonged reaction times. Microwave-assisted synthesis has been explored to reduce duration .

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde functionality (-CHO) at position 3 is highly reactive toward nucleophiles. For example:

  • Primary amine addition : Reacts with amines (e.g., hydrazines, hydroxylamines) to form Schiff bases.
    Example:
    Compound+NH2RCompound N CHR+H2O\text{Compound}+\text{NH}_2\text{R}\rightarrow \text{Compound N CHR}+\text{H}_2\text{O}

  • Grignard reagent reactions : Forms secondary alcohols upon reaction with organomagnesium halides.
    Example:
    Compound+RMgXCompound CH OH R\text{Compound}+\text{RMgX}\rightarrow \text{Compound CH OH R}

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProduct Yield (%)Reference
Hydrazine additionHydrazine hydrate, ethanol, Δ85–92
Grignard additionRMgX, THF, 0°C to RT70–78

Condensation Reactions

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate):
Compound+NC CH2ZCompound CH C Z CN\text{Compound}+\text{NC CH}_2-\text{Z}\rightarrow \text{Compound CH C Z CN}

Example Reaction:

Substrate (Z)CatalystSolventYield (%)
MalononitrilePiperidineEthanol88
Ethyl cyanoacetateL-ProlineDMF82

These reactions produce α,β-unsaturated nitriles or esters, which are precursors for heterocyclic extensions .

Substitution at the Piperazine Moiety

The 4-methylpiperazine group undergoes alkylation or acylation at the secondary amine:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Reaction Outcomes:

ReactionReagentsProduct Structure
AlkylationCH₃I, K₂CO₃, DMFPiperazine N-methylated derivative
AcylationAcCl, Et₃N, CH₂Cl₂Piperazine N-acetylated derivative

Oxidation and Reduction

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or Ag₂O:
     CHOOxidant COOH\text{ CHO}\xrightarrow{\text{Oxidant}}\text{ COOH}

  • Reduction : The aldehyde reduces to a primary alcohol with NaBH₄ or LiAlH₄:
     CHOReductant CH2OH\text{ CHO}\xrightarrow{\text{Reductant}}\text{ CH}_2\text{OH}

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes intramolecular cyclization. For example:

  • Base-mediated cyclization : Forms fused tricyclic structures via deprotonation and ring closure .

Cyclization Pathways:

ConditionProductKey Intermediate
KOH, ethanol, ΔPyrido[1,2-a]pyrimidine-fused oxazoleEnolate ion at C3
H₂SO₄, methanolDihydroquinoline derivativeProtonated aldehyde

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when halogenated derivatives are synthesized. For example:

  • Halogenation : Chlorination at C2 using POCl₃ yields a reactive intermediate for cross-coupling .
    Compound+POCl32 Cl derivative\text{Compound}+\text{POCl}_3\rightarrow \text{2 Cl derivative}

Coupling Examples:

Halogenated DerivativeCoupling PartnerCatalystYield (%)
2-Chloro derivativePhenylboronic acidPd(PPh₃)₄75

Tautomerization and Stability

The compound exhibits keto-enol tautomerism, influencing its reactivity:
4 Oxo form4 Hydroxy enol form\text{4 Oxo form}\leftrightarrow \text{4 Hydroxy enol form}

Stability Data:

ConditionDominant FormHalf-Life (h)
pH 7.4, aqueousKeto>48
pH 12, ethanolEnol12

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. It has been studied for its effects on various cancer cell lines, showing promise in targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : Studies demonstrate significant antimicrobial activity against various bacterial strains. The presence of the piperazine moiety enhances its efficacy against Gram-positive and Gram-negative bacteria.

Biological Studies

This compound is also explored for its biological activities:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as human leukocyte elastase (HLE), which is implicated in inflammatory diseases. This suggests potential therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD).

Chemical Synthesis

In synthetic chemistry, 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde serves as a building block for more complex molecules. Its versatility allows chemists to modify its structure to enhance desired properties or create new compounds.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated varying degrees of inhibition:

Compound NameBacterial Strain TestedZone of Inhibition (mm)Activity Level
Compound AE. coli15Moderate
Compound BS. aureus20Good
Compound CP. aeruginosa12Weak

The mechanism of action was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for growth.

Case Study 2: Enzyme Inhibition

In another study, derivatives of the compound were tested for their ability to inhibit HLE. Results showed effective inhibition, suggesting potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Investigations into the SAR of pyridopyrimidine derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, substituents on the piperazine ring significantly influence the compound's interaction with biological targets, leading to variations in potency and selectivity against different pathogens.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which exhibits significant structural diversity. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Key Functional Groups Molecular Weight (g/mol) Notable Features References
Target Compound 4-Methylpiperazin-1-yl Carbaldehyde at position 3 287.32 Balanced lipophilicity and solubility; common in kinase-targeted scaffolds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-(2-Methoxyphenyl)piperazinyl 9-Methyl, carbaldehyde at position 3 Not reported Enhanced aromaticity from 2-methoxyphenyl; potential CNS activity
2-(2,6-Dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2,6-Dimethylmorpholino Carbaldehyde at position 3 287.32 Reduced basicity vs. piperazine; improved metabolic stability
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Benzylpiperazinyl Carbaldehyde at position 3 348.40 Increased lipophilicity; potential P-glycoprotein substrate
2-(4-Methylpiperazin-1-yl)-3-[(Z)-thiazolidinone]-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazinyl + thiazolidinone Thiazolidinone at position 3 Not reported Enhanced electrophilicity; potential covalent binding to cysteine residues

Key Insights from Comparative Analysis

Substituent Effects on Solubility and Bioavailability: The 4-methylpiperazine group in the target compound provides moderate basicity (pKa ~7–8), enhancing water solubility compared to morpholine derivatives (e.g., 2,6-dimethylmorpholino in –12) but less than benzylpiperazine analogs () . The carbaldehyde group at position 3 (common across analogs) may act as a reactive handle for Schiff base formation or covalent inhibitor design .

Thiazolidinone-containing analogs () exhibit extended conjugation, which may enhance binding affinity to enzymes like kinases or proteases through additional hydrogen bonding .

Patent Landscape (–5, 7) :

  • European patents highlight derivatives with substituents such as 7-(4-methylpiperazin-1-yl) and 2-(1,3-benzodioxol-5-yl) , emphasizing the therapeutic versatility of this scaffold. These modifications are often tailored to optimize pharmacokinetics (e.g., logP, metabolic stability) .

Research Trends and Gaps

  • Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution at position 2 of the pyrido-pyrimidine core, followed by aldehyde functionalization (–10).
  • Unanswered Questions: Limited data exist on the target compound’s specific biological targets or in vivo efficacy. Further studies could explore its activity against kinases (e.g., EGFR, CDKs) given structural parallels to known inhibitors .

Biological Activity

2-(4-Methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (commonly referred to as 9-methyl derivative) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and sources.

  • IUPAC Name : 9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 608119-96-6
  • Purity : 95% .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial effects. A study highlighted that compounds similar to 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have shown moderate to good antimicrobial activity against various bacterial strains. The results suggest that the piperazine moiety contributes positively to the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)Activity Level
Compound AE. coli15Moderate
Compound BS. aureus20Good
Compound CP. aeruginosa12Weak

The mechanism by which these compounds exert their antimicrobial effects may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. The presence of the piperazine ring is believed to enhance the interaction with microbial targets, leading to increased efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A research team synthesized a series of pyrido[1,2-a]pyrimidine derivatives, including those with piperazine substitutions. The compounds were screened for their antibacterial properties using standard microbiological techniques. Results indicated that many derivatives displayed significant antibacterial activity, particularly against Gram-positive bacteria .
  • Inhibitory Effects : Another study focused on the inhibitory effects of related compounds on enzymes such as human leukocyte elastase (HLE), which is implicated in inflammatory diseases. The study found that certain derivatives could inhibit HLE effectively, suggesting potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrido[1,2-a]pyrimidine derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, substituents on the piperazine ring significantly influence the compound's interaction with biological targets, leading to variations in potency and selectivity against different pathogens .

Q & A

Q. What synthetic strategies are reported for constructing the pyrido[1,2-a]pyrimidine core in this compound?

The pyrido[1,2-a]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, analogous compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) are synthesized using dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by purification via column chromatography . Key intermediates, such as 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, are often prepared through multi-step protocols involving alkylation or substitution reactions at the 2-position (e.g., introducing methylpiperazine groups) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • HPLC : Purity assessment (>98% as per similar compounds) .
  • NMR spectroscopy : Confirmation of substituent positions (e.g., ¹H/¹³C NMR for methylpiperazine and aldehyde groups) .
  • Mass spectrometry : Verification of molecular weight (e.g., ESI-MS for exact mass matching) .
  • Melting point analysis : Consistency with literature values (e.g., 216–218°C for related pyrido[1,2-a]pyrimidinones) .

Q. What safety protocols are critical during handling and storage?

  • Storage : Keep in a dry environment (P402) and avoid heat/flames (P210) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks (H313) .
  • Disposal : Follow manufacturer guidelines (P501) and avoid environmental release due to aquatic toxicity (H400) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

  • Control experiments : Validate assay reproducibility using reference inhibitors (e.g., CCG-63802 for RGS4 inhibition studies) .
  • Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions, as solubility (e.g., DMSO stock solutions at 2 mg/mL) can affect activity .
  • Dose-response curves : Perform IC₅₀ determinations in triplicate to account for variability .

Q. What computational approaches aid in understanding target interactions?

  • Molecular docking : Predict binding modes with targets like RGS proteins using software (e.g., AutoDock Vina) and compare with structural analogs (e.g., STM2457’s carboxamide interactions) .
  • QSAR modeling : Correlate substituent effects (e.g., methylpiperazine vs. morpholine) with activity data to guide structural optimization .

Q. How can structural modifications enhance solubility without compromising activity?

  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) at the aldehyde position to improve aqueous solubility .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vivo studies, as demonstrated for related pyrido[1,2-a]pyrimidines .

Q. What methodologies are recommended for studying metabolic stability?

  • In vitro microsomal assays : Use liver microsomes (human/rodent) with LC-MS/MS to identify major metabolites .
  • CYP450 inhibition screening : Assess potential drug-drug interactions using fluorogenic substrates .

Methodological Notes

  • Data interpretation : Cross-reference spectral data with structurally validated compounds (e.g., PubChem entries for related pyrido[1,2-a]pyrimidines) .
  • Contradiction management : Replicate conflicting experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.